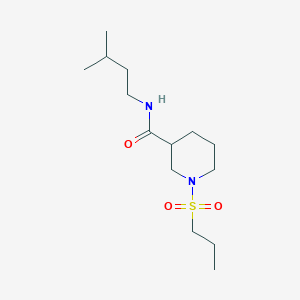

3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal. Clonidine works by reducing the sympathetic nervous system activity, which results in a decrease in heart rate and blood pressure. In

Applications De Recherche Scientifique

Kinetics of Alcohol-Isocyanate Reactions

- A study by Rand, Thir, Reegen, & Frisch (1965) explored the reactions of primary and secondary alcohols with phenyl isocyanate, noting the significant role of metal catalysts, alcohol structure, and solvent type in reaction rates and constant ratios.

Synthesis and Antimicrobial Properties

- Baranovskyi et al. (2018) synthesized compounds, including chloro and thiocyanato propanamides, examining their antibacterial and antifungal activities. They found that the synthesized compounds, likely related to the chemical , displayed notable antimicrobial properties (Baranovskyi et al., 2018).

Aldol-Type Reaction Studies

- Research by Masuyama, Kobayashi, Yanagi, & Kurusu (1992) investigated aldol-type reactions involving compounds similar to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, highlighting the synthesis process and product yields.

Anticonvulsant Studies

- Idris, Ayeni, & Sallau (2011) conducted anticonvulsant studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds showed promising potential against generalized seizures, suggesting similar properties might be present in related compounds (Idris, Ayeni, & Sallau, 2011).

Molecular Structure and Antimicrobial Activity

- Sivakumar et al. (2021) focused on the molecular structure, spectroscopic analysis, and antimicrobial activity of a molecule structurally related to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide. This study underscores the importance of molecular structure in determining biological activity (Sivakumar et al., 2021).

Oxidative Addition in Metal Complexes

- Basson, Leipoldt, Roodt, Venter, & Walt (1986) explored the oxidative addition of iodomethane to acetylacetonatocarbonylphosphinerhodium(I) complexes, which might provide insights into the reactivity and potential applications of the chemical in complex chemical reactions (Basson et al., 1986).

Helical Structure of Oligomers

- Maeda & Okamoto (1998) studied the oligomerization of phenyl isocyanate derivatives, revealing the formation of one-handed helical structures. This research offers insight into the structural properties of compounds similar to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide (Maeda & Okamoto, 1998).

Spectroscopic and Quantum Chemical Calculations

- Viji et al. (2020) conducted a detailed study involving spectroscopic and quantum chemical calculations on a bioactive molecule structurally similar to the compound . This research could provide a basis for understanding the electronic and structural characteristics of 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide (Viji et al., 2020).

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO2/c1-3-20(24-2,17-9-5-4-6-10-17)15-22-19(23)13-12-16-8-7-11-18(21)14-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEUSUMOORAHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-4-pyridin-4-yl-1H-pyrrol-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B2463412.png)

![7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2463416.png)

![4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole](/img/structure/B2463417.png)

![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2463418.png)

![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2463428.png)

![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2463434.png)